molecular formula C8H10N2O2 B1628805 1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 319474-61-8

1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1628805
CAS No.: 319474-61-8
M. Wt: 166.18 g/mol
InChI Key: HLMMLSCUQFNMDV-UHFFFAOYSA-N
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Description

1-Allyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2. This compound is part of the pyrazole family, known for its diverse biological and chemical properties. The structure consists of a pyrazole ring substituted with an allyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Substitution Reactions: The allyl and methyl groups are introduced through substitution reactions. For instance, allylation can be achieved using allyl bromide in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The allyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

1-Allyl-3-methyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid

Uniqueness: 1-Allyl-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-2-prop-2-enylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h3,5H,1,4H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMMLSCUQFNMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619274
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319474-61-8
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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